

avoiding off-target effects of N6-Benzyl-9H-purine-2,6-diamine

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Compound of Interest

Compound Name: N6-Benzyl-9H-purine-2,6-diamine

Cat. No.: B7818319

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Technical Support Center: N6-Benzyl-9H-purine-2,6-diamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **N6-Benzyl-9H-purine-2,6-diamine**, a representative of the 2,6,9-trisubstituted purine class of kinase inhibitors. The primary focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **N6-Benzyl-9H-purine-2,6-diamine**?

A1: **N6-Benzyl-9H-purine-2,6-diamine** and related 2,6,9-trisubstituted purines, such as roscovitine, are potent inhibitors of cyclin-dependent kinases (CDKs). They function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins.^{[1][2]} This action blocks cell cycle progression, making them valuable tools for cell biology research and potential therapeutic agents.

Q2: What are the known on-target and off-target effects of this class of compounds?

A2: The primary on-targets are CDKs involved in cell cycle regulation, such as CDK1, CDK2, and CDK5.^{[1][3]} However, due to the conserved nature of the ATP-binding site across the

kinome, off-target inhibition of other kinases is a common phenomenon. For instance, roscovitine has been shown to also inhibit DYRK1A, ERK1, and ERK2 at higher concentrations.^[1] It is crucial to experimentally determine the selectivity profile of the specific compound in your system of interest.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical aspect of using any kinase inhibitor. Key strategies include:

- Using a structurally distinct inhibitor: Employing an alternative inhibitor with a different chemical scaffold but the same intended target can help confirm that the observed phenotype is target-specific.
- Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the phenotype, confirming on-target engagement.
- Dose-response analysis: Correlate the concentration required to observe the cellular phenotype with the IC₅₀ value for the target kinase. A significant discrepancy may suggest off-target effects.
- Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target in a cellular context.^{[4][5]}

Q4: What is a recommended starting concentration for my cellular experiments?

A4: A good starting point is to use a concentration that is 1 to 10-fold higher than the in vitro IC₅₀ value for the primary target kinase. However, the optimal concentration is highly dependent on cell type, culture conditions, and cell permeability of the compound. We strongly recommend performing a dose-response curve (e.g., from 10 nM to 100 μM) to determine the effective concentration range for your specific cellular assay.

Troubleshooting Guide

Issue / Observation	Potential Cause	Recommended Action
No effect observed at expected concentrations.	1. Low cell permeability of the compound.2. Rapid metabolism or efflux of the compound by the cells.3. Incorrect assay conditions (e.g., high ATP concentration in vitro).4. The target kinase is not essential for the measured phenotype in your cell line.	1. Increase incubation time or concentration.2. Verify target engagement using a cellular assay like CETSA.3. For in vitro assays, use an ATP concentration close to the K_m value of the kinase. [6] 4. Confirm target expression and relevance in your model system (e.g., via Western blot or qPCR).
Observed cellular IC ₅₀ is much higher than the in vitro IC ₅₀ .	1. Poor membrane permeability.2. High plasma protein binding in media containing serum.3. Cellular efflux pumps actively removing the inhibitor.4. High intracellular ATP concentration outcompeting the inhibitor.	1. Perform experiments in serum-free or low-serum media.2. Use a higher concentration, but be mindful of off-target effects.3. Test for target engagement in intact cells to confirm the compound is reaching its target. [4] [5]
Unexpected or contradictory cellular phenotype.	1. Inhibition of one or more off-target kinases is causing the observed effect.2. The compound may have non-kinase targets.	1. Perform a kinase selectivity profile to identify potential off-targets (see Experimental Protocols).2. Use an orthogonal inhibitor with a different off-target profile to confirm the phenotype. [7] 3. Consult literature for known off-targets of similar purine-based inhibitors.
Variability between experimental replicates.	1. Compound instability in solution.2. Inconsistent cell seeding density or cell cycle state.3. Issues with assay reagents or instrumentation.	1. Prepare fresh stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and store appropriately. Avoid repeated freeze-thaw cycles.2.

Ensure consistent cell culture practices and consider cell synchronization if studying cell cycle effects.³ Include appropriate positive and negative controls in every experiment.

Quantitative Data: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC₅₀ values) of two well-characterized 2,6,9-trisubstituted purines, Roscovitine and Purvalanol A, against a panel of on-target and potential off-target kinases. These values are representative of the selectivity profile that can be expected from this class of compounds.

Table 1: Inhibitory Activity of Roscovitine

Kinase Target	IC ₅₀ (μM)	Reference
CDK1/cyclin B	0.65	[3][8]
CDK2/cyclin A	0.7	[3]
CDK2/cyclin E	0.7	[3]
CDK5/p35	0.16 - 0.2	[3][9]
CDK7/cyclin H	0.49	[8]
CDK9/cyclin T1	0.79	[8]
ERK1	>10	[1]
ERK2	>10	[1]
CDK4/cyclin D1	>100	[8]
CDK6/cyclin D3	>100	[8]

Table 2: Inhibitory Activity of Purvalanol A

Kinase Target	IC50 (nM)	Reference
CDK1/cyclin B	4	[10]
CDK2/cyclin A	4 - 70	[10]
CDK2/cyclin E	35	[10]
CDK4/cyclin D1	850	[10]
CDK5	75 - 240	
CDK7	100	
DYRK1A	300	
RSK1	1490	

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol describes a method to determine the IC50 of a compound against a panel of purified kinases.

Materials:

- Purified recombinant kinases
- Specific substrate for each kinase (e.g., Histone H1 for CDKs)
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
- [γ -³²P]ATP or [γ -³³P]ATP
- N6-Benzyl-9H-purine-2,6-diamine** stock solution (in DMSO)
- Whatman P81 phosphocellulose paper
- Phosphoric acid wash solution (e.g., 0.75%)

- Scintillation counter and vials

Procedure:

- Prepare serial dilutions of **N6-Benzyl-9H-purine-2,6-diamine** in the kinase assay buffer. Also, prepare a DMSO-only control.
- In a 96-well plate, add the diluted compound or DMSO control.
- Add the kinase and its specific substrate to each well.
- Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP (final concentration typically 10-15 μM).
- Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.[\[6\]](#)[\[11\]](#)
- Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers five times in phosphoric acid solution to remove unincorporated [γ - ^{32}P]ATP.[\[3\]](#)
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
- Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that the compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

Materials:

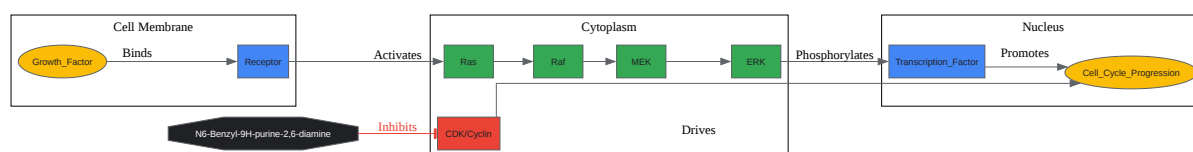
- Cultured cells expressing the target kinase
- **N6-Benzyl-9H-purine-2,6-diamine**
- Cell culture medium and PBS
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or plate
- Thermal cycler
- Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and loading control)

Procedure:

- Culture cells to the desired confluency. Treat one set of cells with the compound at the desired concentration and another set with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[\[4\]](#)
[\[12\]](#)
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot.

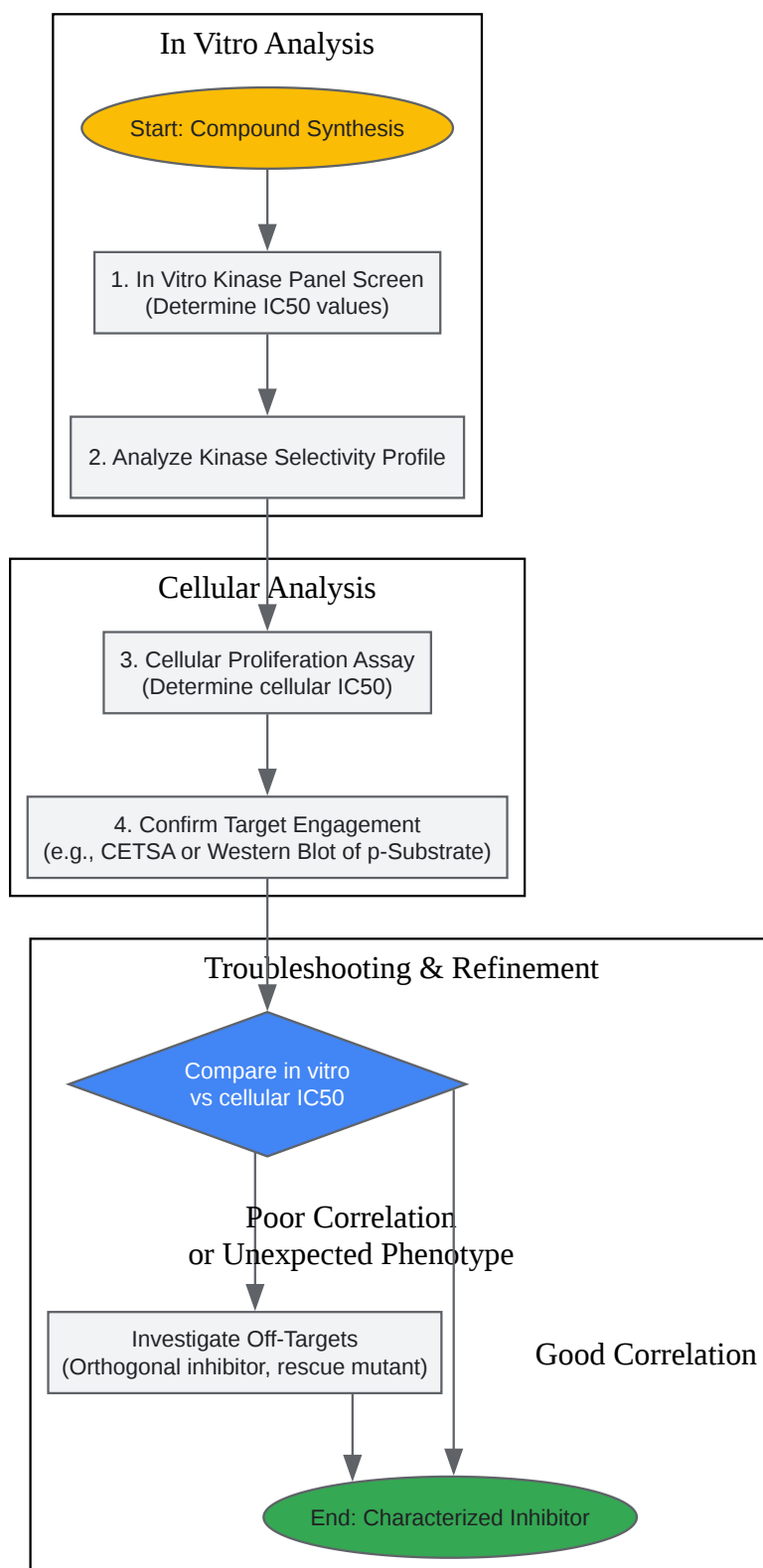
- Quantify the band intensities and normalize to a loading control.
- Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[5]

Visualizations



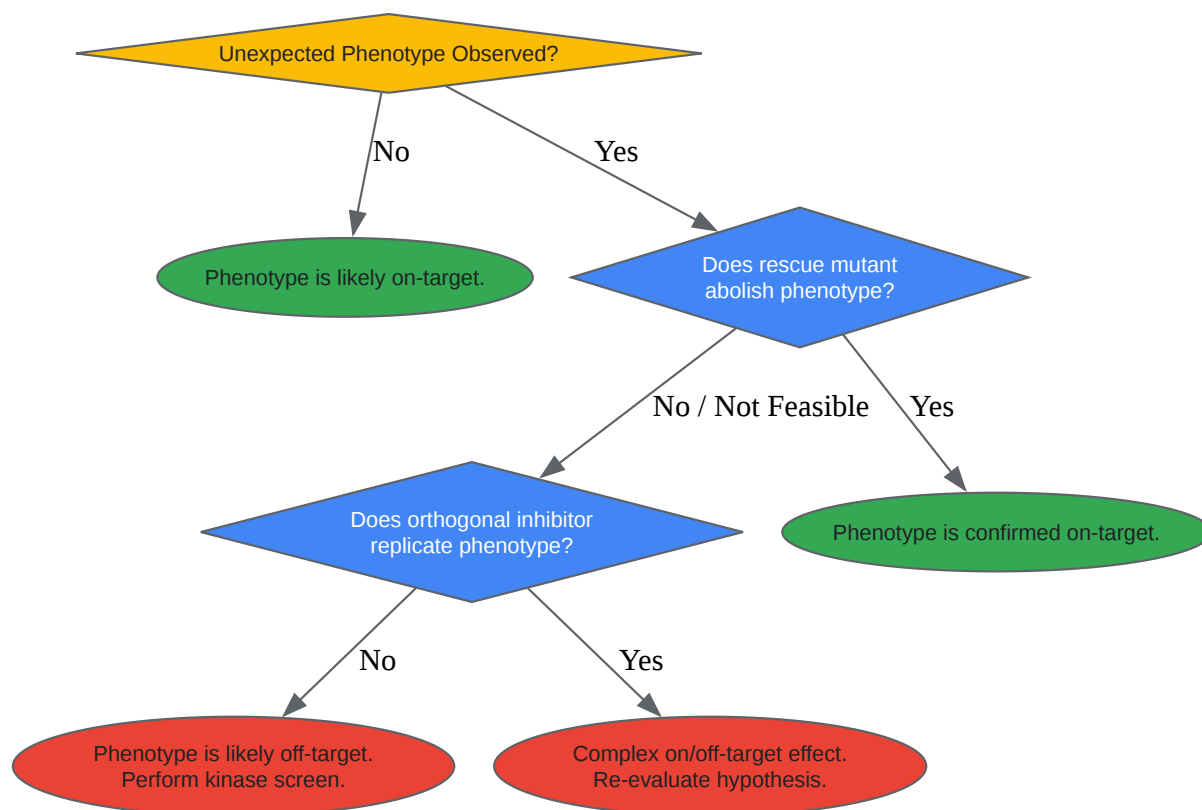
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Caption: Simplified signaling pathway showing CDK/Cyclin-driven cell cycle progression and its inhibition.



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Caption: Workflow for characterizing a kinase inhibitor and identifying potential off-target effects.



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